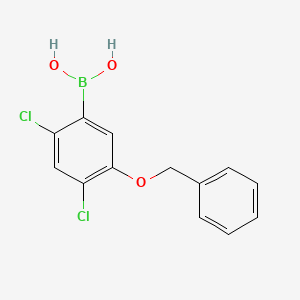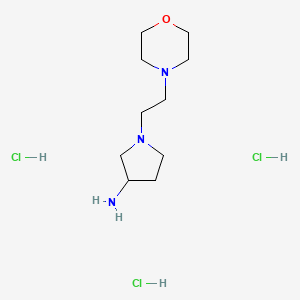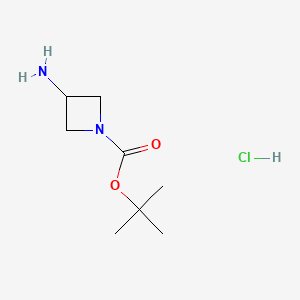
3-Bromo-2,4-dichloroquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-2,4-dichloroquinoline is a chemical compound with the molecular formula C9H4BrCl2N . It has a molecular weight of 276.95 .
Synthesis Analysis
The synthesis of 3-Bromo-2,4-dichloroquinoline and related compounds has been explored in various studies . For instance, one study describes a three-step process starting from commercial 3-bromoquinoline, involving N-oxide formation, rearrangement to 3-bromocarbostyril, followed by a one-pot conversion to 3-bromo-2-chloroquinoline and halogen exchange to the title compound .Molecular Structure Analysis
The molecular structure of 3-Bromo-2,4-dichloroquinoline has been investigated using methods such as Density Functional Theory (DFT) and Hartree-Fock (HF) . These methods have been used to optimize the molecular structures and compute the Molecular Electrostatic Potential (MEP) .Wissenschaftliche Forschungsanwendungen
Synthesis of Dichloroquinolines : A study by Sabol, Owen, and Erickson (2000) described the preparation of 2,3-Dichloroquinoline, highlighting its synthesis from commercial 3-bromoquinoline. This process involved steps like N-oxide formation, rearrangement, and halogen exchange, demonstrating the compound's utility in synthetic chemistry (Sabol, Owen, & Erickson, 2000).
Regioselective Alkoxydehalogenation : Osborne and Miller (1993) researched the regioselective alkoxydehalogenation of 2,4-dihalogenoquinolines, including 2,4-dichloroquinoline. They identified products using NMR spectroscopy, indicating the compound's role in chemical transformations (Osborne & Miller, 1993).
Synthesis of Halogenated Quinolines for Antibiotics : Flagstad et al. (2014) presented a method for synthesizing halogenated quinolines from 2,4-dichloroquinoline, relevant in antimicrobial drug discovery. This highlights the compound's potential in developing new antibiotics (Flagstad et al., 2014).
Synthesis of Quinoline Derivatives : Zoltewicz and Oestreich (1991) explored reactions involving 4-haloisoquinolines, including those derived from dichloroquinolines, in ammonia. This study sheds light on the compound's reactivity and potential in synthesizing various quinoline derivatives (Zoltewicz & Oestreich, 1991).
Novel Synthesis of Quinoline-Carboxylic Acids : Raveglia et al. (1997) developed a novel procedure for synthesizing 3-halo-2-phenylquinoline-4-carboxylic acids, showcasing the versatility of halogenated quinolines like 3-bromo-2,4-dichloroquinoline in organic synthesis (Raveglia et al., 1997).
NMR Studies of Dihalogenoquinolines : Osborne et al. (1993) conducted a thorough NMR study of 2,4-dihalogenoquinolines, highlighting the compound's importance in structural analysis and chemical characterization (Osborne et al., 1993).
Halogen/Halogen Displacement in Heterocycles : Schlosser and Cottet (2002) demonstrated the use of halogen/halogen displacement in heterocycles, including dichloroquinolines. This process is significant for the modification and synthesis of various heterocyclic compounds (Schlosser & Cottet, 2002).
Eigenschaften
IUPAC Name |
3-bromo-2,4-dichloroquinoline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4BrCl2N/c10-7-8(11)5-3-1-2-4-6(5)13-9(7)12/h1-4H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSNZWIOLQJRGRP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(C(=N2)Cl)Br)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4BrCl2N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30704726 |
Source


|
| Record name | 3-Bromo-2,4-dichloroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30704726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.94 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-2,4-dichloroquinoline | |
CAS RN |
109069-65-0 |
Source


|
| Record name | 3-Bromo-2,4-dichloroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30704726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

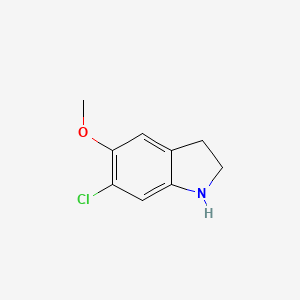

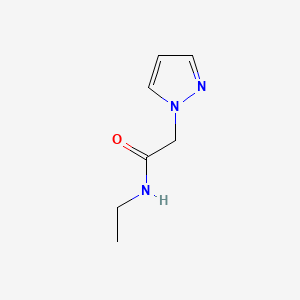

![Thieno[3,2-D]pyrimidine-7-carboxylic acid](/img/structure/B599257.png)
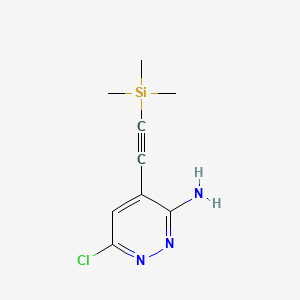
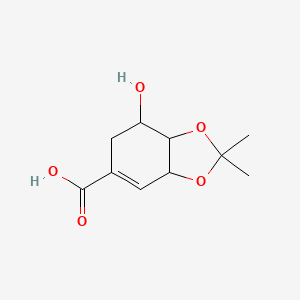

![2-Methoxy-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B599264.png)

